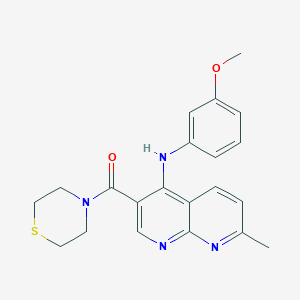

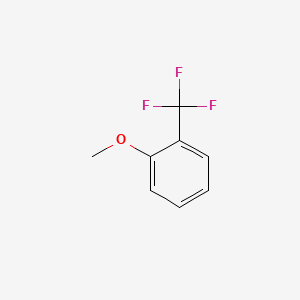

![molecular formula C24H26ClN3O5S B3010070 N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide CAS No. 1019094-84-8](/img/structure/B3010070.png)

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound , N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide, is a complex organic molecule that appears to be a derivative of pyrazoline, a heterocyclic compound. While the provided papers do not directly discuss this specific compound, they do provide insight into related compounds and their synthesis, structure, and biological activity, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multiple steps, starting from simple precursors. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involves the condensation of 3-methoxybenzoic acid with an intermediate prepared from methyl 3-aminothiophene-2-carboxylate, urea, and chlorination with phosphorus oxychloride, followed by condensation with ethane-1,2-diamine . Similarly, the synthesis of 1,3,5-trisubstituted pyrazoline derivatives starts from 5-chloroanisic acid and involves reactions with methylhydrazine or phenylhydrazine to afford benzamides, which are further reacted to yield pyrazoline derivatives . These methods suggest that the synthesis of the compound would likely involve multi-step reactions including condensation and substitution reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using crystallography and optimized using density functional theory (DFT). For example, the crystal structure of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was found to belong to the tetragonal system, and its geometric bond lengths and angles were compared with DFT calculations . This suggests that a similar approach could be used to analyze the molecular structure of this compound, providing insights into its three-dimensional conformation and electronic properties.

Chemical Reactions Analysis

The related compounds exhibit reactivity typical of heterocyclic and amide functional groups. For instance, pyrazoline derivatives can be acetylated or reacted with secondary amines and paraformaldehyde to yield N-substituted derivatives . These reactions indicate that the compound may also undergo similar chemical transformations, which could be utilized to modify its structure and potentially alter its biological activity.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not provided, the properties of similar compounds can be inferred. The related compounds exhibit marked inhibition against various human cancer cell lines, indicating potent biological activity . The molecular docking studies of these compounds suggest that they may interact with specific proteins, which could be a mechanism of action for their anticancer activity . The physical properties such as solubility, melting point, and stability would likely be influenced by the presence of the triethoxybenzamide and thienopyrazol moieties in the compound.

Scientific Research Applications

Synthesis and Pharmacological Activities : This compound belongs to a class of substituted pyrazole derivatives. Research has focused on synthesizing these derivatives and evaluating their pharmacological activities, particularly anti-inflammatory activities. For instance, Abdulla et al. (2013) synthesized a series of substituted pyrazole derivatives and noted their potential in anti-inflammatory applications due to less toxicity (Abdulla, Amr, Al-Omar, Hussain, & Shalaby, 2013).

Antibacterial Properties : Another aspect of research on similar compounds involves their potential as antibacterial agents. Palkar et al. (2017) investigated analogs of N-substituted pyrazoline derivatives for their antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These studies indicate that compounds within this chemical family could have significant applications in combating bacterial infections (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).

Anticancer and Antifungal Activities : The potential of these compounds in anticancer and antifungal therapies has been explored. Patel and Dhameliya (2010) synthesized compounds with structures similar to N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide and evaluated them for antibacterial and antifungal activities. Their preliminary results suggest that some newly synthesized compounds exhibit promising antibacterial activities, highlighting their potential in antimicrobial treatments (Patel & Dhameliya, 2010).

Heterocyclic Compounds Synthesis : Research by Shibuya (1981) demonstrated that similar compounds can be used to synthesize various heterocyclic compounds, further broadening their application in chemical synthesis and pharmaceutical development (Shibuya, 1981).

Antiviral Activity : Additionally, compounds within this chemical class have been studied for their antiviral activities. Dawood et al. (2011) synthesized pyrazole- and isoxazole-based heterocycles, including those related to this compound, and evaluated their anti-HSV-1 and cytotoxic activities. This research suggests potential applications in antiviral drug development (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClN3O5S/c1-4-31-20-10-15(11-21(32-5-2)22(20)33-6-3)24(29)26-23-18-13-34(30)14-19(18)27-28(23)17-9-7-8-16(25)12-17/h7-12H,4-6,13-14H2,1-3H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPOWSPRCIIGKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

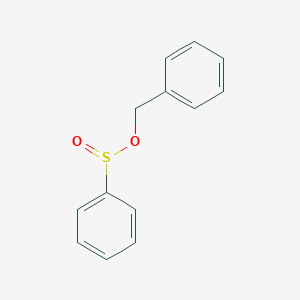

![N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B3009988.png)

![methyl 4-[((11Z)-10-{[(4-methylphenyl)amino]carbonyl}-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-ylidene)amino]benzoate](/img/structure/B3009992.png)

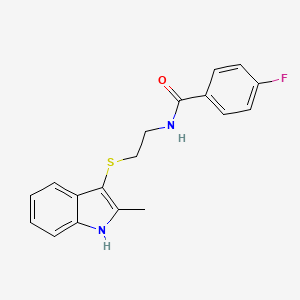

![1-[2-(3-Fluorosulfonyloxyanilino)-2-oxoethyl]-2-oxopyrrolidine](/img/structure/B3009996.png)

![N-(2-chlorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3009997.png)

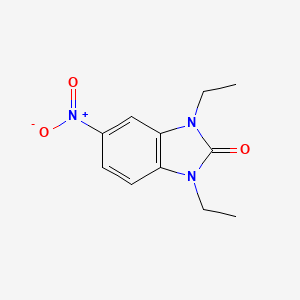

![2-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B3010001.png)

![ethyl 4-[4-[(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B3010004.png)

![4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile](/img/structure/B3010009.png)